molecular formula C16H11N3O3 B5852443 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one

3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one

Cat. No. B5852443
M. Wt: 293.28 g/mol
InChI Key: DCRRORGURCWJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one, also known as CIP-137401, is a small molecule compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. In

Mechanism of Action

3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one works by inhibiting the activity of specific kinases involved in cellular signaling pathways. It has been shown to bind to the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of the signaling pathways that are necessary for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several downstream targets of Aurora A, FLT3, and JAK2, including STAT3 and AKT. This leads to a disruption of cellular signaling pathways that are necessary for cancer cell proliferation and survival. In addition, 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been shown to induce apoptosis in leukemia cells and to suppress tumor growth in a mouse model of leukemia.

Advantages and Limitations for Lab Experiments

One advantage of using 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one in lab experiments is that it is a small molecule compound that can easily penetrate cell membranes. This allows it to target intracellular enzymes involved in cellular signaling pathways. However, one limitation of using 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one. One area of interest is to investigate its potential as a therapeutic agent for other types of cancer, beyond leukemia. Another area of interest is to study the mechanisms underlying its off-target effects, in order to better understand its specificity for particular kinases. Additionally, the development of more potent and selective kinase inhibitors based on the structure of 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one is an area of ongoing research.

Synthesis Methods

The synthesis of 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one involves several steps, including the condensation of 2-amino-4-methoxy-6-(2-oxo-2H-chromen-3-yl)pyrimidine with 2-chloro-6-methoxy-3-nitropyridine, followed by reduction of the nitro group, and subsequent cyclization to form the final product. The synthesis has been described in detail in a research paper by Wu et al. (2012).

Scientific Research Applications

3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in cancer cell proliferation, including Aurora A, FLT3, and JAK2. In a study by Zhang et al. (2014), 3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one was found to induce apoptosis (programmed cell death) in leukemia cells and to suppress tumor growth in a mouse model of leukemia.

properties

IUPAC Name

3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c1-21-11-3-4-14-10(7-11)8-12(15(20)22-14)13-9-19-6-2-5-17-16(19)18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRORGURCWJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Imidazo[1,2-a]pyrimidin-2-yl-6-methoxychromen-2-one

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